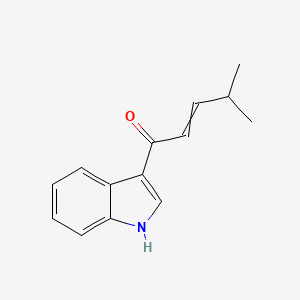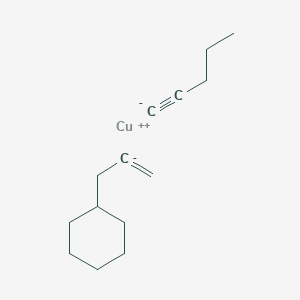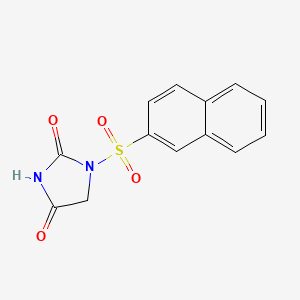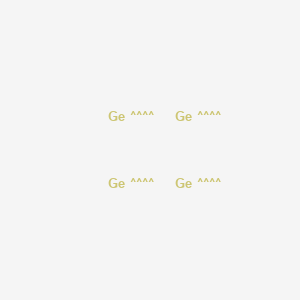
1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one: is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in a variety of natural products and pharmaceuticals. The indole ring system is known for its wide range of biological activities and is a core structure in many natural and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically involves the condensation of an indole derivative with an appropriate aldehyde under basic conditions. For instance, the reaction of 3-acetylindole with 4-methylpent-2-enal in the presence of a base such as potassium hydroxide (KOH) can yield the desired product .
Industrial Production Methods: Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent-free methods and the use of environmentally friendly catalysts are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one involves its interaction with various molecular targets and pathways. The indole ring system can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
- 1-(1-methyl-1H-indol-3-yl)-1-ethanone
- 1-(indol-3-yl)ethane-1,2-diamine
Comparison: 1-(1H-Indol-3-yl)-4-methylpent-2-en-1-one is unique due to its specific substitution pattern on the indole ring and the presence of the 4-methylpent-2-en-1-one moiety. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
113618-02-3 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-4-methylpent-2-en-1-one |
InChI |
InChI=1S/C14H15NO/c1-10(2)7-8-14(16)12-9-15-13-6-4-3-5-11(12)13/h3-10,15H,1-2H3 |
InChI Key |
IDQUUMXZMJZEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lithium 2-[2-(3,5-dichlorophenyl)ethenyl]-1,3-dithian-2-ide](/img/structure/B14306743.png)

silane](/img/structure/B14306751.png)
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)


![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)





